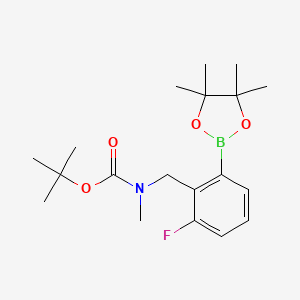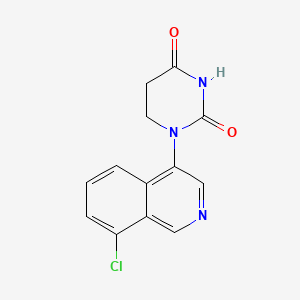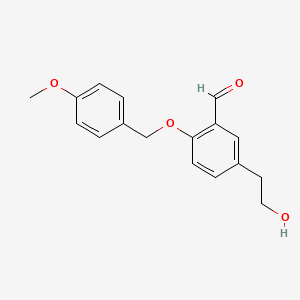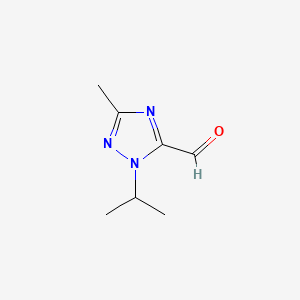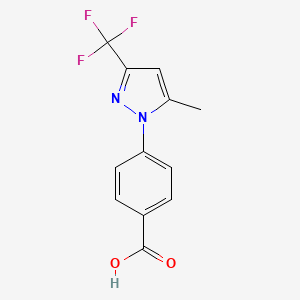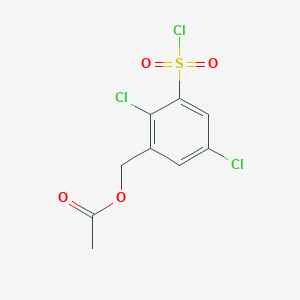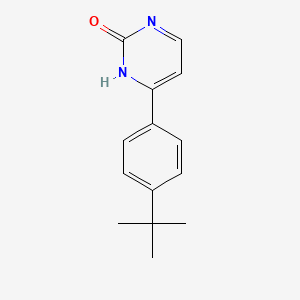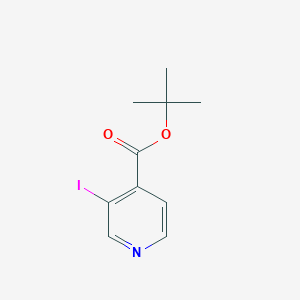
tert-Butyl 3-iodoisonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-iodoisonicotinate: is an organic compound with the molecular formula C10H12INO2 It is a derivative of isonicotinic acid, where the hydrogen atom at the 3-position of the pyridine ring is replaced by an iodine atom, and the carboxyl group is esterified with a tert-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-iodoisonicotinate typically involves the iodination of tert-butyl isonicotinate. One common method is the direct iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reactive chemicals.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 3-iodoisonicotinate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form this compound N-oxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom, yielding tert-butyl isonicotinate.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Reactions: Products include tert-butyl 3-azidoisonicotinate, tert-butyl 3-thiocyanatoisonicotinate, and tert-butyl 3-methoxyisonicotinate.
Oxidation Reactions: The major product is this compound N-oxide.
Reduction Reactions: The major product is tert-butyl isonicotinate.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 3-iodoisonicotinate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in cross-coupling reactions to form carbon-carbon bonds.
Biology and Medicine: In biological research, this compound is used as a radiolabeled compound for imaging studies. Its iodine atom can be replaced with radioactive isotopes like iodine-125 or iodine-131, making it useful for tracking and imaging biological processes.
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-iodoisonicotinate involves its ability to undergo substitution reactions, where the iodine atom is replaced by other functional groups. This reactivity is facilitated by the electron-withdrawing nature of the iodine atom, which makes the carbon atom at the 3-position more susceptible to nucleophilic attack. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
tert-Butyl isonicotinate: Lacks the iodine atom, making it less reactive in substitution reactions.
tert-Butyl 3-bromoisonicotinate: Similar reactivity but with bromine instead of iodine, leading to different reaction rates and conditions.
tert-Butyl 3-chloroisonicotinate: Less reactive than the iodo derivative due to the weaker electron-withdrawing effect of chlorine.
Uniqueness: tert-Butyl 3-iodoisonicotinate is unique due to the presence of the iodine atom, which significantly enhances its reactivity in substitution reactions compared to its bromo and chloro counterparts. This makes it a valuable intermediate in organic synthesis, particularly for introducing the isonicotinate moiety into complex molecules.
Propiedades
Fórmula molecular |
C10H12INO2 |
|---|---|
Peso molecular |
305.11 g/mol |
Nombre IUPAC |
tert-butyl 3-iodopyridine-4-carboxylate |
InChI |
InChI=1S/C10H12INO2/c1-10(2,3)14-9(13)7-4-5-12-6-8(7)11/h4-6H,1-3H3 |
Clave InChI |
VKNDCXCGDFTDKA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=C(C=NC=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



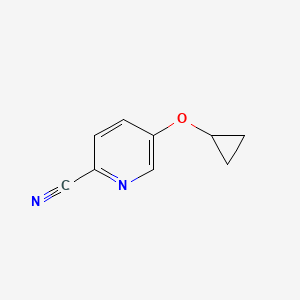
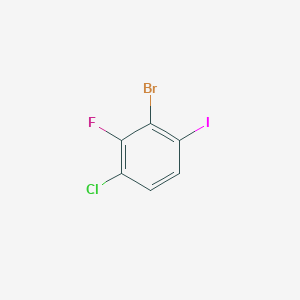
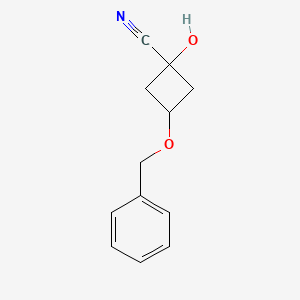

![6-Chloro-2-morpholinooxazolo[4,5-C]pyridine](/img/structure/B13924536.png)

